molecular formula C9H18O4 B068956 (1S,3R,4R,5R)-4-(2-hydroxyethyl)-5-(hydroxymethyl)-1-methylcyclopentane-1,3-diol CAS No. 183744-46-9

(1S,3R,4R,5R)-4-(2-hydroxyethyl)-5-(hydroxymethyl)-1-methylcyclopentane-1,3-diol

Cat. No. B068956
M. Wt: 190.24 g/mol
InChI Key: WNPIRCJYDBADBI-XAVMHZPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3R,4R,5R)-4-(2-hydroxyethyl)-5-(hydroxymethyl)-1-methylcyclopentane-1,3-diol, commonly known as isomaltulose, is a natural sweetener that is gradually gaining popularity in the food industry. Isomaltulose is a disaccharide carbohydrate that is derived from sucrose and is known for its low glycemic index.

Scientific Research Applications

Synthesis Studies

Research has explored the synthesis of various compounds and scaffolds that include cyclopentane diols similar to the specified chemical. For example, Nakahara et al. (2008) conducted synthetic studies towards new scaffolds for potential glycosidase inhibitors, utilizing a process that involved cyclopentanol derivatives (Nakahara, Okamoto, Suzuki, & Kanie, 2008).

Crystallographic Analysis

In the realm of crystallography, compounds structurally related to cyclopentane diols have been analyzed to understand their molecular configuration and stereochemistry. Zukerman-Schpector & Monteiro (1996) examined cyclopentanone derivatives to study their conformation and stereochemistry (Zukerman-Schpector & Monteiro, 1996).

Pharmacokinetic Studies

Research on the glucuronidation and metabolization of compounds structurally related to cyclopentane diols in different species has been conducted. Martin et al. (2006) investigated the glucuronidation of a cyclopentanediol derivative in various animal species (Martin, Lewis, Bernstein, Beattie, Martin, Riley, & Springthorpe, 2006).

Synthesis of Carbocyclic Nucleosides

Cyclopentane diol derivatives have been synthesized as precursors for carbocyclic nucleosides. Chang et al. (1994) reported on the stereocontrolled synthesis of a methano amino cyclopentane, a component for carbocyclic nucleosides (Chang, Bergmeier, Frick, Bathe, & Rapoport, 1994).

Study of Chemical Reactions

Chemical reactions involving cyclopentane diol derivatives have been studied for understanding different chemical processes and synthesis. Chiara et al. (2006) explored the transformation of 1-silyl-2,6-diketones into cyclopentanols and related compounds under various conditions (Chiara, García, Sesmilo, & Vacas, 2006).

properties

CAS RN

183744-46-9

Product Name

(1S,3R,4R,5R)-4-(2-hydroxyethyl)-5-(hydroxymethyl)-1-methylcyclopentane-1,3-diol

Molecular Formula

C9H18O4

Molecular Weight

190.24 g/mol

IUPAC Name

(1S,3R,4R,5R)-4-(2-hydroxyethyl)-5-(hydroxymethyl)-1-methylcyclopentane-1,3-diol

InChI

InChI=1S/C9H18O4/c1-9(13)4-8(12)6(2-3-10)7(9)5-11/h6-8,10-13H,2-5H2,1H3/t6-,7+,8-,9+/m1/s1

InChI Key

WNPIRCJYDBADBI-XAVMHZPKSA-N

Isomeric SMILES

C[C@@]1(C[C@H]([C@@H]([C@@H]1CO)CCO)O)O

SMILES

CC1(CC(C(C1CO)CCO)O)O

Canonical SMILES

CC1(CC(C(C1CO)CCO)O)O

synonyms

1,3-Cyclopentanediol,4-(2-hydroxyethyl)-5-(hydroxymethyl)-1-methyl-,[1S-(1-alpha-,3-alpha-,4-bta-,5-bta-)]-(9CI)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1S,3R,4R,5R)-4-(2-hydroxyethyl)-5-(hydroxymethyl)-1-methylcyclopentane-1,3-diol
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(1S,3R,4R,5R)-4-(2-hydroxyethyl)-5-(hydroxymethyl)-1-methylcyclopentane-1,3-diol
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(1S,3R,4R,5R)-4-(2-hydroxyethyl)-5-(hydroxymethyl)-1-methylcyclopentane-1,3-diol
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(1S,3R,4R,5R)-4-(2-hydroxyethyl)-5-(hydroxymethyl)-1-methylcyclopentane-1,3-diol
Reactant of Route 5
(1S,3R,4R,5R)-4-(2-hydroxyethyl)-5-(hydroxymethyl)-1-methylcyclopentane-1,3-diol
Reactant of Route 6
(1S,3R,4R,5R)-4-(2-hydroxyethyl)-5-(hydroxymethyl)-1-methylcyclopentane-1,3-diol

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